molecular formula C9H10BrNO2 B8135211 5-Amino-4-bromo-2-methyl-benzoic acid methyl ester

5-Amino-4-bromo-2-methyl-benzoic acid methyl ester

Cat. No.: B8135211
M. Wt: 244.08 g/mol
InChI Key: DNPYFLRPKSBJDF-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid and features both amino and bromo substituents on the benzene ring, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-4-bromo-2-methyl-benzoic acid methyl ester can be synthesized through several methods. One common approach involves the bromination of methyl 2-methylbenzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve:

    Bromination: Using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).

    Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Industrial Production Methods

Industrial production of methyl 5-amino-4-bromo-2-methylbenzoate often involves large-scale bromination and nitration processes followed by efficient reduction techniques to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-2-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of fully reduced amines.

Scientific Research Applications

5-Amino-4-bromo-2-methyl-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-4-bromo-2-methylbenzoate involves its interaction with various molecular targets. The amino and bromo groups allow it to participate in hydrogen bonding and halogen bonding, respectively, influencing its binding affinity and specificity towards different enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 2-amino-4-bromobenzoate
  • Methyl 5-amino-2-bromo-4-methylbenzoate

Uniqueness

5-Amino-4-bromo-2-methyl-benzoic acid methyl ester is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interactions compared to other similar compounds. The presence of both amino and bromo groups in specific positions allows for unique chemical transformations and applications that may not be possible with other derivatives.

Properties

IUPAC Name

methyl 5-amino-4-bromo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPYFLRPKSBJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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